

# Ombitasvir Protein Binding and Pharmacokinetic Data

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

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The table below summarizes the key pharmacokinetic parameters for **ombitasvir** found in the search results.

Parameter	Value / Characterization	Details / Context
Protein Binding	~99.9% [1]	Extremely high degree of binding to plasma proteins.
Bioavailability	Not determined [1]	The absolute bioavailability has not been specified.
Time to Peak Concentration (Onset of Action)	~4 to 5 hours [1]	The approximate time to reach the maximum plasma concentration.
Elimination Half-Life	21 to 25 hours [1]	The time it takes for the plasma concentration to reduce by half.
Route of Excretion	Mostly with feces (90.2%) [1]	The primary route of elimination from the body.

## Experimental Protocol for Plasma Quantification

For determining the plasma concentration of **ombitasvir** and its co-administered drugs, one study developed and validated a bio-analytical method using High-Performance Liquid Chromatography (HPLC) [2]. The methodology is detailed below.

- **Chromatographic Conditions:**

- **Apparatus:** Peak LC P7000HPLC system with a UV/Vis detector [2].
- **Column:** Intersil ODS C18 (250 mm × 4.6 mm, 5 $\mu$ m) [2].
- **Mobile Phase:** A mixture of 20% Acetonitrile, 20% Methanol, and 60% 1mM Ammonium Dihydrogen Phosphate (NH<sub>4</sub>H<sub>2</sub>PO<sub>4</sub>) Buffer, with pH adjusted to 6.5 using Triethylamine (TEA) [2].
- **Flow Rate:** 1.0 mL/min [2].
- **Detection Wavelength:** 230 nm [2].
- **Injection Volume:** 20  $\mu$ L [2].
- **Retention Time of Ombitasvir:** ~7.8 minutes [2].

- **Sample Preparation (Spiked Human Plasma):** The method used a liquid-liquid extraction technique [2]:

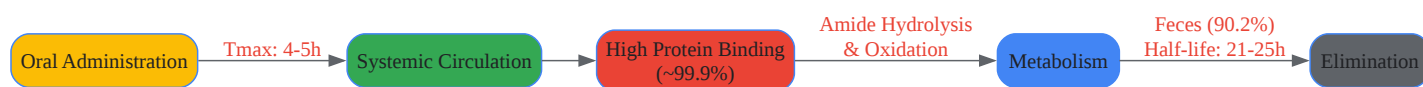
- **Spiking:** Drugs were spiked into human plasma and stored frozen.
- **Extraction:** After thawing, a 500 $\mu$ L plasma aliquot was mixed with 20mL of ethyl acetate as the extraction solvent and vortexed for 15 minutes.
- **Centrifugation:** The sample was centrifuged at 5000 rpm for 5 minutes at 4°C.
- **Evaporation & Reconstitution:** The supernatant was transferred and evaporated to dryness under a stream of nitrogen at 40°C. The dried residue was then dissolved in 200 $\mu$ L of the mobile phase for HPLC analysis [2].

- **Method Validation:** The protocol was validated and demonstrated the following performance for **ombitasvir** [2]:

- **Linearity:** Range of 0.25  $\mu$ g/mL to 2.0  $\mu$ g/mL with a correlation coefficient ( $r^2$ ) of 0.9990.
- **Precision:** Both intra-day and inter-day relative standard deviation (RSD) were below 2%.
- **Accuracy:** The average recovery was reported at 101.42%.

## Pharmacokinetic and Clinical Context

To better understand the relationship between **ombitasvir**'s properties and its clinical use, the following diagram outlines its pathway from administration to elimination, highlighting key pharmacokinetic stages.



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This high level of protein binding is a critical factor influencing the drug's volume of distribution and its potential for drug-drug interactions, particularly with other agents that are highly protein-bound [1]. Furthermore, **ombitasvir** is never used as a monotherapy. It is a component of direct-acting antiviral (DAA) regimens such as Viekira Pak (with paritaprevir, ritonavir, and dasabuvir) and Technivie (with paritaprevir and ritonavir) [1]. Real-world meta-analyses have shown that these regimens achieve high sustained virologic response (SVR) rates of over 96% in patients with HCV genotype 1, including those with cirrhosis [3].

## Limitations and Data Gaps

Based on the search results, I was unable to locate specific quantitative data for typical plasma concentration ranges (e.g.,  $C_{max}$ ,  $C_{min}$ ) in your requested table. The available information provides the *methodology* for measurement and key *pharmacokinetic parameters* but not the actual concentration values from clinical or preclinical studies.

To obtain this specific data, I suggest you:

- Consult the **official clinical pharmacology review** or **full prescribing information** for Viekira Pak or Technivie on the FDA or EMA websites.
- Search specialized **pharmacokinetic databases** like PharmGKB or specific drug monographs.

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## References

1. Ombitasvir [en.wikipedia.org]
2. New Analytical HPLC Method Development and Validation ... [orientjchem.org]
3. Real-world effectiveness of ombitasvir/paritaprevir/ritonavir ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ombitasvir Protein Binding and Pharmacokinetic Data].

Smolecule, [2026]. [Online PDF]. Available at:

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